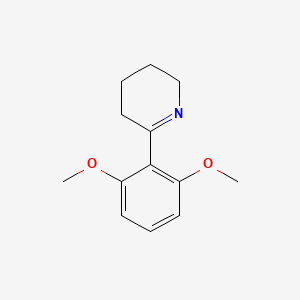
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a 2,6-dimethoxyphenyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine typically involves the reaction of 2,6-dimethoxyphenyl derivatives with tetrahydropyridine precursors. One common method involves the use of pyrogallol and methyl iodide in an alkaline aqueous medium to produce 2,6-dimethoxyphenol, which is then reacted with tetrahydropyridine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: This compound shares the 2,6-dimethoxyphenyl group but differs in its overall structure and reactivity.
Tris(2,6-dimethoxyphenyl)antimony diazide: Another compound with the 2,6-dimethoxyphenyl group, used in different chemical contexts.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C13H17NO2/c1-15-11-7-5-8-12(16-2)13(11)10-6-3-4-9-14-10/h5,7-8H,3-4,6,9H2,1-2H3 |
InChI Key |
LYBULIPHOONCQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



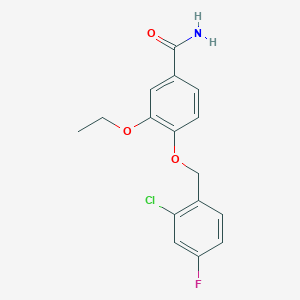
![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13021711.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13021714.png)
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13021720.png)
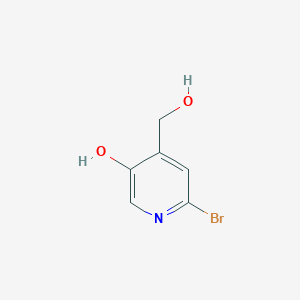
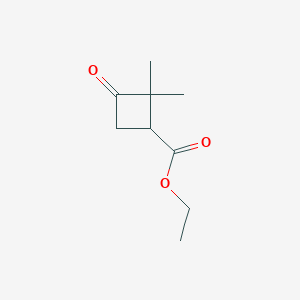
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
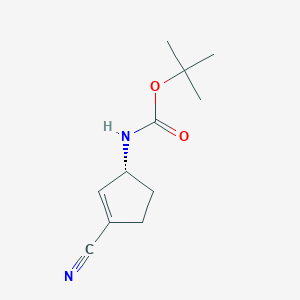
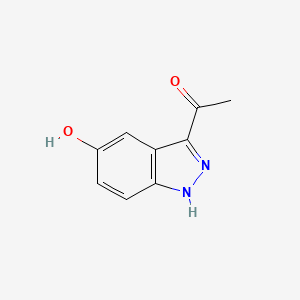
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
